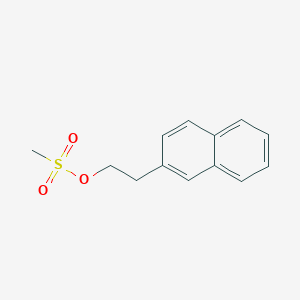

2-Naphthaleneethanol, 2-methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H14O3S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

2-naphthalen-2-ylethyl methanesulfonate |

InChI |

InChI=1S/C13H14O3S/c1-17(14,15)16-9-8-11-6-7-12-4-2-3-5-13(12)10-11/h2-7,10H,8-9H2,1H3 |

InChI Key |

ZRGSOWABAKYBGO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Contextualization Within Modern Organic Synthesis and Advanced Materials Science

2-Naphthaleneethanol (B72309), 2-methanesulfonate serves as a versatile molecular building block, deriving its utility from the distinct properties of its naphthalene (B1677914) core and its methanesulfonate (B1217627) ester group. In modern organic synthesis , the compound is primarily valued as an excellent electrophile. The methanesulfonate (mesylate) group is a highly effective leaving group, readily displaced by a wide variety of nucleophiles. aadi.net.inperiodicchemistry.commasterorganicchemistry.com This reactivity allows for the facile introduction of new functional groups at the terminus of the ethyl chain, enabling the construction of complex molecular architectures. The stability of the resulting sulfonate anion, due to charge delocalization, makes these substitution reactions thermodynamically favorable. masterorganicchemistry.com The conversion of the parent alcohol (2-naphthaleneethanol) into the methanesulfonate ester dramatically enhances its reactivity, turning a poor leaving group (hydroxide) into an excellent one. periodicchemistry.compearson.com

In the sphere of advanced materials science , the compound's naphthalene moiety is of primary interest. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) known for its inherent photophysical and electronic properties, including fluorescence. oled-intermediates.comknowde.com Derivatives of naphthalene are integral components in the development of organic electronic materials. gatech.edu They are used as building blocks for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and electrochromic materials due to their stability and charge-carrier mobility. gatech.edursc.orgmdpi.com 2-Naphthaleneethanol, 2-methanesulfonate provides a reactive handle to incorporate this rigid, planar, and electronically active naphthalene scaffold into larger polymeric or molecular systems, allowing for the fine-tuning of material properties. oled-intermediates.comrsc.org

Table 1: Properties of the Parent Compound, 2-Naphthaleneethanol Data sourced from PubChem and other chemical suppliers. nih.gov

| Property | Value |

| Chemical Formula | C₁₂H₁₂O |

| Molar Mass | 172.22 g/mol |

| CAS Number | 1485-07-0 |

| Appearance | White crystalline solid/powder |

| Melting Point | 73-78 °C |

| Boiling Point | 180-184 °C at 15 mmHg |

Historical Trajectories and Evolution of Naphthalene and Methanesulfonate Ester Chemistry in Academic Discourse

The chemistry of the two core components of 2-naphthaleneethanol (B72309), 2-methanesulfonate has evolved along parallel historical tracks.

The story of naphthalene (B1677914) begins in the early 1820s, when it was isolated from coal tar, a byproduct of coal gas production. wikipedia.orgnewworldencyclopedia.org Chemist John Kidd is credited with its initial study and naming in 1821, deriving the name from "naphtha," a term for volatile hydrocarbon liquids. wikipedia.orgetymonline.comrinse.com The correct molecular formula, C₁₀H₈, was determined by the renowned scientist Michael Faraday in 1826. wikipedia.orgnewworldencyclopedia.org However, its structure as two fused benzene (B151609) rings was not proposed until 1866 by Emil Erlenmeyer and confirmed three years later, which was a significant step in understanding aromatic chemistry. wikipedia.orgnewworldencyclopedia.orgencyclopedia.com For much of its history, naphthalene was widely known as the primary ingredient in mothballs. rinse.comalfa-chemistry.com Over the 20th century, its industrial importance grew, becoming a key precursor for the synthesis of phthalic anhydride, which is used to make dyes, resins, and plastics. newworldencyclopedia.orgencyclopedia.com

The development of methanesulfonate (B1217627) esters (mesylates) as tools in organic synthesis is a more recent, mid-20th-century advancement. Organic chemists recognized that the hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. periodicchemistry.commasterorganicchemistry.com To overcome this, methods were developed to convert alcohols into esters of sulfonic acids. These sulfonate esters, including methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), were found to be excellent leaving groups because their corresponding sulfonate anions are very weak bases, stabilized by resonance. aadi.net.inperiodicchemistry.commasterorganicchemistry.com The use of readily available reagents like methanesulfonyl chloride to easily convert alcohols into mesylates solidified their role as indispensable intermediates in synthetic chemistry. aadi.net.inpearson.com

The convergence of these two fields allows for the strategic use of compounds like 2-naphthaleneethanol, 2-methanesulfonate, where the well-established reactivity of the mesylate group is employed to functionalize the historically significant naphthalene scaffold.

Identification of Key Research Gaps and Emerging Paradigms in 2 Naphthaleneethanol, 2 Methanesulfonate Chemistry

Precision Synthesis of this compound via Esterification Protocols

The primary route for the synthesis of this compound involves the esterification of 2-naphthaleneethanol with methanesulfonyl chloride. This reaction, a type of sulfonylation, is a widely utilized method for converting an alcohol's hydroxyl group into a methanesulfonate (B1217627) (mesylate) group. eurjchem.comperiodicchemistry.com This transformation is crucial because it converts a poor leaving group (hydroxide, -OH) into an excellent leaving group (-OMs), facilitating subsequent nucleophilic substitution or elimination reactions. periodicchemistry.com The general reaction involves treating the alcohol with sulfonyl chloride in the presence of a non-nucleophilic base. eurjchem.com

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, base, temperature, and reaction time are all critical factors.

A common laboratory procedure involves dissolving 2-naphthaleneethanol in an aprotic solvent, such as dichloromethane (B109758) (CH2Cl2) or toluene, and cooling the mixture to a low temperature, typically 0 °C, to manage the exothermic nature of the reaction. google.com A tertiary amine base, like triethylamine (B128534) (Et3N) or pyridine, is then added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. eurjchem.comgoogle.com Methanesulfonyl chloride is subsequently added dropwise to the cooled solution. Maintaining a low temperature during the addition helps to prevent side reactions. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

For scaled-up synthesis, process optimization becomes even more critical to ensure safety, efficiency, and product quality. Key considerations include heat transfer management, reagent addition rates, and efficient mixing. The choice of base and solvent may also be influenced by cost, safety, and environmental considerations. Post-reaction workup typically involves washing the organic phase with aqueous solutions to remove the amine hydrochloride salt and any unreacted starting materials before purification, which is commonly achieved by crystallization or column chromatography. nih.gov

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Laboratory Scale Conditions | Scaled Synthesis Considerations | Rationale |

| Solvent | Dichloromethane, Toluene, Tetrahydrofuran | Toluene (higher boiling point, less volatile) | Aprotic solvents are used to avoid reaction with the electrophilic methanesulfonyl chloride. |

| Base | Triethylamine, Pyridine, DABCO | Triethylamine (cost-effective) | Neutralizes the HCl byproduct, driving the reaction to completion. eurjchem.com |

| Temperature | 0 °C to Room Temperature | Controlled cooling and gradual warming | Manages exothermicity, minimizes side product formation. |

| Reactant Ratio | Slight excess of methanesulfonyl chloride and base | Stoichiometric control is crucial for purity | Ensures complete conversion of the alcohol while minimizing excess reagents that complicate purification. |

| Workup | Aqueous washes (e.g., dilute HCl, NaHCO3, brine) | Efficient phase separation and extraction | Removes byproducts and unreacted starting materials. google.com |

| Purification | Column Chromatography, Recrystallization | Recrystallization (more economical for large scale) | Isolates the final product to achieve high purity. |

This table presents typical conditions for the mesylation of an alcohol, applied to the specific synthesis of this compound.

While the standard method using a stoichiometric amount of base is highly effective, catalytic approaches can offer advantages in terms of atom economy and simplified purification.

Homogeneous Catalysis: In the context of forming this compound, the tertiary amine base can be considered a catalyst in the sense that it is regenerated if the HCl byproduct is removed. However, it is typically used in stoichiometric amounts. True homogeneous catalysis for this specific transformation is less common than for other esterifications, such as Fischer esterification, which uses strong acid catalysts like sulfuric acid or methanesulfonic acid (MSA). rsc.orgcsic.es MSA is a versatile Brønsted acid catalyst used in various esterification reactions, particularly in biodiesel production. rsc.orgresearchgate.net However, for the reaction of an alcohol with a sulfonyl chloride, a base is required to facilitate the reaction.

Heterogeneous Catalysis: The use of solid catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. mdpi.commdpi.com Solid acid catalysts, such as sulfonated resins (e.g., Amberlyst 15) or zeolites (e.g., H-mordenite), have been extensively studied for esterification reactions. mdpi.comabo.firesearchgate.net These materials could potentially catalyze the esterification of 2-naphthaleneethanol, although their application in sulfonate ester formation from sulfonyl chlorides is less documented than for carboxylic acid esterifications. The acidic sites on these catalysts could activate the alcohol for reaction. Conversely, solid base catalysts could also be employed to scavenge the HCl byproduct, simplifying the workup process.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the synthesis of sulfonate esters, nucleophilic catalysts are often employed. Bases such as 4-dimethylaminopyridine (B28879) (DMAP) are known to be highly effective catalysts for acylation and sulfonylation reactions, often used in catalytic amounts along with a stoichiometric tertiary amine. DMAP functions by reacting with methanesulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the alcohol. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is another effective organocatalyst for this type of transformation. nih.gov

Table 2: Comparison of Catalytic Systems for Sulfonate Ester Synthesis

| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages |

| Homogeneous (Base) | Triethylamine, Pyridine | Acid Scavenger | Well-established, high yields. eurjchem.com | Requires stoichiometric amounts, difficult separation. |

| Heterogeneous (Acid) | Amberlyst-15, Zeolites | Alcohol activation | Easy separation, reusable, suitable for flow chemistry. csic.esmdpi.com | Less common for sulfonylation, may require higher temperatures. |

| Organocatalyst (Nucleophilic) | DMAP, DABCO | Forms highly reactive intermediate | High efficiency, used in small quantities. nih.gov | Can be expensive, potential toxicity. |

This table provides a general comparison of catalytic systems applicable to the synthesis of this compound.

Regioselectivity: The reaction of 2-naphthaleneethanol with methanesulfonyl chloride is inherently regioselective. The sulfonylation occurs exclusively at the primary hydroxyl group of the ethanol (B145695) side chain. The aromatic naphthalene ring is unreactive under these conditions. In cases involving naphthalene substrates with multiple hydroxyl groups (naphthalenediols), regioselectivity would become a critical challenge, often requiring the use of protecting groups or specialized catalysts to achieve selective sulfonylation at a specific hydroxyl group. researchgate.net However, for the specified starting material, this is not a concern.

Stereoselectivity: The esterification of an alcohol with methanesulfonyl chloride proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. This is because the carbon-oxygen (C-O) bond of the alcohol is not broken during the reaction; rather, the oxygen-hydrogen (O-H) bond is cleaved. periodicchemistry.com Therefore, if a chiral, enantiomerically pure form of 2-naphthaleneethanol were used as the starting material (e.g., (R)-1-(naphthalen-2-yl)ethanol), the resulting methanesulfonate would retain the (R) configuration at the chiral center. This stereochemical outcome is a key feature of this reaction, making it highly valuable in stereospecific synthesis.

Exploration of Catalytic Systems for Enhanced Esterification Efficiency

Mechanistic Elucidation of Reactions Involving this compound as a Leaving Group

The utility of converting 2-naphthaleneethanol to its methanesulfonate ester lies in the exceptional ability of the methanesulfonate group (-OMs) to act as a leaving group in nucleophilic substitution and elimination reactions. eurjchem.comperiodicchemistry.com The methanesulfonate anion is a very weak base, as its conjugate acid, methanesulfonic acid, is a strong acid. The negative charge on the departing methanesulfonate anion is effectively delocalized through resonance across the three oxygen atoms, making it a stable species and thus an excellent leaving group. libretexts.orglibretexts.org Its leaving group ability is comparable to or even better than that of halide ions like iodide. libretexts.org

When this compound is treated with a nucleophile, it can undergo a nucleophilic substitution reaction, primarily via an SN2 mechanism. The primary carbon atom attached to the methanesulfonate group is sterically unhindered, favoring a backside attack by the nucleophile. This results in the displacement of the methanesulfonate group and the formation of a new bond between the carbon and the nucleophile, with an inversion of stereochemistry if the carbon were a chiral center.

Reaction: Nu- + Naph-CH2CH2-OMs → Naph-CH2CH2-Nu + MsO-

The reaction proceeds via a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the methanesulfonate group departs. libretexts.org The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile. A wide variety of nucleophiles can be used to displace the mesylate, allowing for the synthesis of a diverse range of 2-substituted naphthaleneethane derivatives. libretexts.org

Table 3: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu-) | Reagent Example | Product |

| Azide (B81097) (N3-) | Sodium Azide (NaN3) | 2-(2-azidoethyl)naphthalene |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | 3-(naphthalen-2-yl)propanenitrile |

| Iodide (I-) | Sodium Iodide (NaI) | 2-(2-iodoethyl)naphthalene |

| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) | 2-(2-(phenylthio)ethyl)naphthalene |

| Amine (RNH2) | Ammonia (B1221849) (NH3) | 2-(naphthalen-2-yl)ethanamine |

This table illustrates the versatility of this compound as a substrate in SN2 reactions.

Under certain conditions, particularly with bulky, strong bases, elimination reactions (E2) can compete with substitution. However, for a primary substrate like this compound, substitution is generally the major pathway. The mechanistic pathway, whether substitution or elimination, is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature. libretexts.org

Detailed Kinetic Studies of Nucleophilic Substitution (SN1/SN2) Pathways

Nucleophilic substitution reactions are pivotal in the functionalization of this compound. The reaction mechanism, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) pathway, is profoundly influenced by various factors, most notably the solvent and the nature of the nucleophile.

The choice of solvent plays a critical role in dictating the reaction pathway and rate. Polar protic solvents, such as water and alcohols, are capable of forming hydrogen bonds and effectively solvating both cations and anions. pressbooks.pubquora.com In the context of an SN1 reaction involving this compound, a polar protic solvent would stabilize the carbocation intermediate formed upon the departure of the methanesulfonate leaving group, thereby accelerating the reaction rate. quora.com Conversely, these solvents can hinder SN2 reactions by forming a solvent cage around the nucleophile through hydrogen bonding, which reduces its nucleophilicity. chemistrysteps.com

Polar aprotic solvents, such as acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), lack acidic protons and cannot form hydrogen bonds with the nucleophile. pressbooks.pubblogspot.com These solvents are ideal for SN2 reactions as they can dissolve the necessary salts to provide the nucleophile while leaving the anion relatively "naked" and highly reactive. chemistrysteps.comlibretexts.org For this compound, employing a strong, unhindered nucleophile in a polar aprotic solvent would favor a concerted SN2 mechanism, leading to an inversion of stereochemistry at the reaction center. libretexts.org

The structure of the nucleophile also significantly impacts the reaction rate. Stronger nucleophiles, which are typically less electronegative and more polarizable, will react faster in SN2 reactions. The rate law for an SN2 reaction is second order, depending on the concentration of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). libretexts.org In contrast, the rate of an SN1 reaction is dependent only on the concentration of the substrate as the formation of the carbocation is the rate-determining step (Rate = k[substrate]). libretexts.org

Table 1: General Effects of Solvent on Nucleophilic Substitution Reactions

| Solvent Type | SN1 Reaction Rate | SN2 Reaction Rate | Rationale |

|---|---|---|---|

| Polar Protic | Favored | Disfavored | Stabilizes the carbocation intermediate in SN1; solvates and hinders the nucleophile in SN2. pressbooks.pubchemistrysteps.com |

| Polar Aprotic | Disfavored | Favored | Does not effectively stabilize the carbocation in SN1; enhances nucleophile reactivity in SN2 by solvating the cation. blogspot.comlibretexts.org |

The transition state represents the highest energy point along the reaction coordinate. In an SN2 reaction, a single transition state is involved where the nucleophile attacks the substrate at the same time as the leaving group departs. researchgate.net This concerted mechanism involves a pentacoordinate carbon atom in the transition state. For this compound, the accessibility of the electrophilic carbon to the incoming nucleophile is a key factor.

In an SN1 reaction, the mechanism is stepwise, involving the formation of a carbocation intermediate. libretexts.org The energy profile for an SN1 reaction, therefore, shows two transition states, with the first, corresponding to the formation of the carbocation, being the higher energy barrier and thus the rate-determining step. libretexts.org The stability of the potential secondary carbocation formed from this compound would be a critical factor in determining the feasibility of an SN1 pathway.

Investigation of Elimination Reactions (E1/E2) leading to Naphthalene-Derived Olefins

Elimination reactions often compete with nucleophilic substitution. Similar to substitution reactions, elimination can occur through unimolecular (E1) or bimolecular (E2) pathways. The use of strong, sterically hindered bases favors elimination over substitution. Furthermore, protic solvents can promote elimination reactions. chemistrysteps.com In the case of this compound, treatment with a strong base could lead to the formation of 2-vinylnaphthalene (B1218179) through an E2 mechanism. The E1 pathway would proceed through the same carbocation intermediate as the SN1 reaction, and thus the factors that favor SN1 also tend to favor E1.

Rearrangement Processes and Competing Reaction Mechanisms

Carbocation intermediates, such as those potentially formed in SN1 and E1 reactions of this compound derivatives, are susceptible to rearrangement to form more stable carbocations. However, for the specific carbocation derived from this compound, significant rearrangement is less likely under typical conditions as it is already a secondary benzylic-like carbocation with some resonance stabilization from the naphthalene ring. The primary competition will be between SN1/E1 and SN2/E2 pathways, dictated by the reaction conditions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. Key concepts include atom economy, the use of safer solvents, and energy efficiency.

Efforts to develop greener synthetic routes could involve exploring catalytic processes that minimize waste. Solvent-free, or neat, reactions are highly desirable from a green chemistry perspective as they eliminate solvent waste, which is a major contributor to the environmental impact of chemical processes. While not always feasible, investigating the possibility of conducting the synthesis of this compound under solvent-free conditions or in greener solvents like water or supercritical fluids could significantly improve its environmental footprint.

Utilization of Renewable Resources and Minimized Waste Generation

The imperative for sustainable chemical manufacturing has driven the exploration of advanced synthetic methodologies for compounds like this compound, with a dual focus on utilizing renewable feedstocks and minimizing waste generation. This section details the progress in developing greener synthetic pathways, moving away from traditional petroleum-based routes and embracing principles of green chemistry.

The synthesis of the 2-naphthaleneethanol core from renewable resources is a critical first step. Lignocellulosic biomass, an abundant and non-food-competing feedstock, has been identified as a promising starting point. Lignin (B12514952), a complex aromatic polymer within biomass, is particularly relevant as it is rich in aromatic subunits that can be catalytically converted into valuable chemicals, including naphthalene derivatives.

Catalytic Upgrading of Lignin:

Research has focused on the depolymerization and upgrading of lignin to produce a variety of aromatic compounds. Techniques such as reductive catalytic fractionation (RCF) are being explored to break down the lignin polymer into smaller, more manageable aromatic monomers. While the direct, high-yield synthesis of 2-naphthaleneethanol from lignin is still an area of active research, the generation of naphthalene and related aromatic precursors from this renewable source is a significant advancement. These bio-derived aromatics can then be further functionalized to produce 2-naphthaleneethanol.

The subsequent conversion of 2-naphthaleneethanol to its 2-methanesulfonate ester is another critical step where green chemistry principles can be applied to minimize waste. Traditional methods for mesylation often involve the use of methanesulfonyl chloride in the presence of an amine base in a chlorinated solvent, which can generate significant waste streams, including hydrochloride salts and solvent waste.

Greener Mesylation Methodologies:

To address these environmental concerns, several innovative and more sustainable mesylation techniques have been developed. These methods focus on reducing or eliminating the use of hazardous reagents and solvents, thereby minimizing waste at the source.

Solvent-Free Synthesis: One of the most effective approaches to waste minimization is the elimination of solvents altogether. Solvent-free reactions, often facilitated by grinding or heating, can lead to higher efficiency and easier product isolation. The reaction of an alcohol with a sulfonylating agent under solvent-free conditions represents a significant step towards a greener process.

Catalytic Approaches: The use of catalysts can significantly reduce the amount of reagents required and can often be recycled and reused, further minimizing waste. For the mesylation of alcohols, various catalysts have been explored to improve reaction efficiency and reduce the reliance on stoichiometric bases.

Aqueous-Based Methods: The replacement of volatile organic solvents with water is a key goal of green chemistry. Novel methods for the tosylation and mesylation of primary alcohols have been developed using water as the solvent. These reactions are often promoted by a base and a catalytic amount of an amine. This approach not only reduces the environmental impact of the solvent but can also simplify the workup procedure.

The following interactive data table summarizes and compares different mesylation methodologies applicable to the synthesis of this compound, highlighting the advantages of greener approaches in terms of waste reduction.

| Methodology | Reagents | Solvent | Byproducts | Key Advantages |

| Conventional Mesylation | Methanesulfonyl chloride, Triethylamine | Dichloromethane | Triethylamine hydrochloride | Well-established, versatile |

| Solvent-Free Mesylation | Methanesulfonyl chloride, Solid base (e.g., K2CO3) | None | Inorganic salt | Eliminates solvent waste, high atom economy |

| Catalytic Mesylation | Methanesulfonyl chloride, Catalytic base | Greener solvent (e.g., 2-MeTHF) | Minimal salt waste | Reduced reagent usage, potential for catalyst recycling |

| Aqueous Mesylation | Methanesulfonyl chloride, KOH, Catalytic amine | Water | KCl | Use of environmentally benign solvent, simplified workup |

Detailed Research Findings:

Recent studies have demonstrated the feasibility of these greener mesylation techniques for a variety of alcohols, with high yields and purity. For instance, the use of a catalytic amount of a lipophilic tertiary amine in a water-based system for the sulfonylation of primary alcohols has been shown to be highly effective. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired sulfonate ester while minimizing the formation of byproducts.

This compound as a Versatile Electrophilic Building Block

The synthetic utility of this compound is primarily derived from its character as a potent electrophile. The mesylate group is a superior leaving group compared to halides due to the resonance stabilization of the resulting methanesulfonate anion. This inherent reactivity allows for efficient substitution reactions under relatively mild conditions with a broad spectrum of nucleophiles, forming stable carbon-carbon and carbon-heteroatom bonds.

The construction of carbon-carbon bonds is fundamental to the assembly of complex organic molecules. This compound is an ideal substrate for such transformations, readily participating in both cross-coupling and alkylation reactions.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Kumada-Tamao-Corriu coupling, which utilizes a Grignard reagent (R-MgX) and a nickel or palladium catalyst, is particularly effective for coupling with sp3-hybridized electrophiles like alkyl mesylates. wikipedia.orgacs.org In a typical reaction, an aryl or alkyl Grignard reagent couples with this compound to generate a new C-C bond, extending the ethyl chain. acs.orgnih.gov These reactions often proceed efficiently for primary mesylates, overcoming challenges such as slow oxidative addition and β-hydride elimination that can affect other alkyl electrophiles. nih.govorganic-chemistry.org

Alkylation Strategies: Beyond Grignard reagents, other carbon nucleophiles can be employed. Organocuprates, or Gilman reagents (R₂CuLi), are known for their high nucleophilicity and are particularly effective in Sₙ2 reactions with alkyl sulfonates, including mesylates. masterorganicchemistry.com The reaction of a lithium dialkylcuprate with this compound would result in the displacement of the mesylate group to form a new carbon-carbon bond with high efficiency. masterorganicchemistry.com This method is valued for its functional group tolerance and relatively low basicity compared to organolithium or Grignard reagents, minimizing side reactions. chem-station.com

| Reaction Type | Carbon Nucleophile | Catalyst/Reagent | General Product Structure |

|---|---|---|---|

| Kumada Coupling | Grignard Reagents (R'-MgX) | Ni or Pd complexes | Naphthyl-CH₂CH₂-R' |

| Gilman Alkylation | Organocuprates (R'₂CuLi) | Stoichiometric | Naphthyl-CH₂CH₂-R' |

| Enolate Alkylation | Enolates (e.g., from malonic ester) | Non-nucleophilic base (e.g., NaH) | Naphthyl-CH₂CH₂-CH(CO₂R)₂ |

The high electrophilicity of this compound makes it an excellent substrate for forming bonds between carbon and various heteroatoms, such as oxygen, nitrogen, and sulfur. These reactions typically proceed via a classic Sₙ2 mechanism.

Ether Synthesis: The Williamson ether synthesis provides a direct route to ethers from an alkoxide and an electrophile. An alkoxide or phenoxide, generated by deprotonating the corresponding alcohol or phenol (B47542) with a suitable base (e.g., sodium hydride), can act as a nucleophile to displace the mesylate group from this compound, yielding a naphthalene-containing ether.

Amine Synthesis: A variety of nitrogen nucleophiles can be used to synthesize amines. Direct alkylation with ammonia or a primary/secondary amine is possible, though it can lead to overalkylation. wikipedia.org A more controlled approach involves using the azide anion (N₃⁻) as a nucleophile to form an alkyl azide, which is subsequently reduced (e.g., with LiAlH₄) to the primary amine. libretexts.org This two-step process avoids the issue of multiple alkylations. libretexts.org Alternatively, processes have been developed for the direct synthesis of secondary amines from alkyl mesylates using aqueous methylamine. vapourtec.comresearchgate.net

Thioether Synthesis: Analogous to ether synthesis, thioethers (sulfides) are readily prepared by reacting a thiol with a base to form a thiolate anion, which is a potent nucleophile. masterorganicchemistry.com The thiolate then displaces the mesylate group in an efficient Sₙ2 reaction. masterorganicchemistry.com This method is highly reliable for creating carbon-sulfur bonds and avoids the use of malodorous thiols in some modern protocols by employing thiol surrogates. mdpi.comresearchgate.net

| Bond Type | Heteroatom Nucleophile | General Product Structure | Synthetic Method |

|---|---|---|---|

| C-O (Ether) | Alkoxides/Phenoxides (R'-O⁻) | Naphthyl-CH₂CH₂-O-R' | Williamson Ether Synthesis |

| C-N (Amine) | Azide (N₃⁻) then reduction | Naphthyl-CH₂CH₂-NH₂ | Azide Synthesis |

| C-N (Amine) | Primary/Secondary Amines (R'R''NH) | Naphthyl-CH₂CH₂-NR'R'' | Direct Alkylation |

| C-S (Thioether) | Thiolates (R'-S⁻) | Naphthyl-CH₂CH₂-S-R' | Thiolate Alkylation |

Synthesis of Diversified Naphthalene-Containing Compounds from this compound

The utility of this compound extends beyond simple substitution. It serves as a key starting material for building more elaborate molecular scaffolds that incorporate the naphthalene ring system, including fused heterocycles and chiral ligands.

Naphthalene-fused heterocycles are prevalent in medicinal chemistry and materials science. nih.govrsc.org A versatile strategy to construct such systems using this compound involves a two-stage process: nucleophilic substitution followed by intramolecular cyclization.

For instance, the synthesis of a tetralone, a ketone where a cyclohexanone (B45756) ring is fused to a benzene (B151609) ring, can be achieved. edu.krd First, the mesylate is reacted with a carbon nucleophile like diethyl malonate to introduce a side chain. Saponification and decarboxylation would yield 4-(naphthalen-2-yl)butanoic acid. This intermediate can then undergo an intramolecular Friedel-Crafts acylation reaction in the presence of a strong acid (e.g., polyphosphoric acid), causing the acyl group to attack the electron-rich naphthalene ring and form a new six-membered ring. The resulting tetralone derivative is a valuable precursor for synthesizing a wide range of other fused heterocyclic compounds. edu.krdwikipedia.org

Chiral ligands are essential for asymmetric catalysis. The rigid, sterically defined structure of the naphthalene group makes it an attractive component for such ligands. While binaphthyl systems are more common, the 2-(naphthalen-2-yl)ethyl moiety can be incorporated into chiral scaffolds to influence the stereochemical outcome of reactions.

This can be achieved by reacting this compound with a chiral nucleophile, such as a chiral amine or alcohol. The resulting molecule, containing both the naphthalene group and a stereocenter, can then be used as a ligand in metal-catalyzed reactions. The bulky naphthalene unit can create a specific chiral environment around the metal center, enabling enantioselective transformations. The design of such ligands is a sophisticated area of research, but the fundamental Sₙ2 reactivity of the mesylate provides a reliable method for their construction. rsc.org

Integration of this compound into Advanced Organic Materials

Naphthalene and its derivatives are widely used in materials science due to their unique photophysical and electronic properties, including high thermal stability and charge-carrier mobility. oled-intermediates.comalfa-chemistry.com These properties make them ideal building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and functional polymers. gatech.edunih.govnih.gov

This compound can be used to introduce the 2-(naphthalen-2-yl)ethyl group into polymer backbones or as side chains. For example, it can be reacted with a monomer containing a nucleophilic group, thereby functionalizing the monomer before polymerization. Alternatively, it can be used to modify an existing polymer that has nucleophilic sites. Another approach involves converting the mesylate into a polymerizable monomer itself. For instance, reaction with a nucleophile containing a vinyl or acrylate (B77674) group would yield a naphthalene-based monomer that can undergo radical polymerization. The incorporation of the naphthalene moiety into polymers often enhances their thermal stability, glass transition temperature, and mechanical properties, while also imparting desirable electronic or optical characteristics. google.comnih.govmdpi.com

Application in Polymeric Architectures and Dendrimers

This compound serves as a critical building block in the divergent synthesis of complex, hyperbranched macromolecules known as dendrimers. Specifically, it has been instrumental in the creation of sulfonimide-based dendrimers, where the naphthyl groups attached to the periphery offer unique properties.

In the divergent approach to dendrimer synthesis, construction begins from a central core and extends outwards, generation by generation. semanticscholar.org This method allows for the precise control over the size, shape, and surface functionality of the final macromolecule. The synthesis of sulfonimide-based dendrimers often involves a repetitive sequence of reactions, such as the sulfonylation of amines and sulfonamides, followed by the reduction of nitro groups to amines, which prepares the dendrimer for the next growth stage. mdpi.com

The incorporation of 2-naphthalene moieties onto the surface of these dendrimers imparts significant hydrophobicity. skoltech.ru This feature, combined with the inherent chemical stability of the sulfonimide backbone, makes these materials suitable for applications where stability at elevated temperatures (around 120–130°C) is required. skoltech.ru

The naphthyl terminal groups are not merely passive structural elements; they can undergo dimerization when exposed to UV radiation. skoltech.ru This photo-induced cross-linking provides a mechanism for stabilizing thin films created from these dendrimers, an important characteristic for materials science applications. skoltech.ru

The solubility of these naphthyl-decorated dendrimers is noteworthy. They exhibit high solubility in a range of polar aprotic and nonpolar aprotic solvents such as DMF, THF, CHCl₃, and benzene, with concentrations between 150–250 mg/mL being achievable. mdpi.com However, their hydrophobicity limits their solubility in aqueous solutions, a challenge that researchers are addressing through strategies like encapsulation with cyclodextrins. mdpi.com

Dendrimers functionalized with naphthyl and sulfonate groups have also been noted for their potential biological applications, including activity against viruses like Herpes Simplex and HIV. nih.gov

Table 1: Properties of Naphthyl-Functionalized Sulfonimide Dendrimers

| Property | Description | Source(s) |

| Synthesis Method | Primarily divergent synthesis, involving repetitive sulfonylation and reduction steps. | mdpi.comskoltech.ru |

| Key Functional Group | Terminal 2-naphthyl groups introduced via reagents like this compound. | mdpi.comskoltech.ru |

| Solubility | High solubility (150–250 mg/mL) in polar aprotic (e.g., DMF, THF) and nonpolar aprotic solvents (e.g., CHCl₃, benzene). | mdpi.com |

| Thermal Stability | Chemically stable at temperatures in the range of 120–130°C. | skoltech.ru |

| Photoreactivity | Naphthyl groups can undergo UV-induced dimerization, allowing for film stabilization. | skoltech.ru |

| Potential Applications | Thin-film materials, antiviral agents. | skoltech.runih.gov |

Role in the Design of Optoelectronic and Supramolecular Materials

The naphthalene moiety, a key component of this compound, is a well-established chromophore with interesting electronic and optical properties. This makes the parent compound a valuable precursor in the design of materials for optoelectronic applications. While direct research on this compound in this context is specific, the broader use of naphthalene-containing compounds provides a strong indication of its potential.

In the realm of supramolecular chemistry, the non-covalent interactions of the naphthalene unit are of significant interest. The planar, aromatic structure of naphthalene facilitates π-π stacking interactions, which are crucial for the self-assembly of molecules into well-ordered, higher-dimensional structures. These interactions are fundamental to the formation of liquid crystals, gels, and other complex molecular assemblies.

The sulfonamide group, which can be formed from the methanesulfonate, is also a key player in directing supramolecular structures. It is a potent hydrogen bond donor and acceptor. The combination of the hydrogen-bonding capabilities of the sulfonamide and the π-stacking of the naphthalene ring allows for the creation of intricate and stable supramolecular networks. For instance, related sulfonamide-containing molecules have been shown to form cyclic dimers and other organized structures in the solid state through a combination of N-H···O and C-H···O hydrogen bonds. mdpi.com

The deliberate design of molecules incorporating both naphthalene and sulfonate or sulfonamide groups allows for a high degree of control over the resulting supramolecular architecture. By modifying the substitution pattern or the linking units, the geometry and stability of the self-assembled structures can be fine-tuned, which in turn influences the material's bulk properties, such as its conductivity, photoluminescence, and charge-transport characteristics. These are all critical factors in the performance of optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 2: Intermolecular Interactions and Their Role in Material Design

| Interaction Type | Mediating Group(s) | Role in Material Structure | Potential Optoelectronic Impact |

| π-π Stacking | Naphthalene Ring | Promotes self-assembly into ordered columnar or lamellar structures. | Influences charge carrier mobility and energy transfer. |

| Hydrogen Bonding | Sulfonamide/Sulfonate Group (N-H, S=O) | Directs molecular packing and reinforces the supramolecular architecture. | Affects film morphology and device stability. |

| Van der Waals Forces | Entire Molecular Scaffold | Contribute to the overall stability and packing density of the assembly. | Impacts the bulk electronic and physical properties of the material. |

Advanced Spectroscopic and Structural Characterization for Mechanistic and Structural Elucidation of 2 Naphthaleneethanol, 2 Methanesulfonate and Its Reaction Intermediates

Mass Spectrometry (MS/MS, HRMS) for Detailed Fragmentation Analysis and Reaction Monitoring

Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination or tandem mass spectrometry (MS/MS) for fragmentation analysis, is not available. Without this, a discussion of its fragmentation pathways and reaction monitoring applications is purely speculative.

X-ray Crystallography for Precise Solid-State Structural Determination of Crystalline Forms

There are no published crystal structures for 2-Naphthaleneethanol (B72309), 2-methanesulfonate in crystallographic databases. Consequently, a precise determination of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be provided.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and In-situ Reaction Analysis

No experimental Fourier-transform infrared (FTIR) or Raman spectra for this compound are available. Such spectra are necessary to identify characteristic vibrational modes of its functional groups (naphthalene ring, sulfonate ester) and for any potential in-situ reaction analysis.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination (if applicable)

The molecule is not inherently chiral, so chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would not be applicable unless a chiral center is introduced or the molecule adopts a stable chiral conformation, for which there is no evidence.

Due to the absence of this fundamental scientific data, generating the requested article would require fabricating information, which would violate the core principles of scientific accuracy and integrity.

Theoretical and Computational Chemistry Studies on 2 Naphthaleneethanol, 2 Methanesulfonate Reactivity and Properties

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and its influence on chemical behavior.

A critical first step in computational analysis is determining the most stable three-dimensional structure of the molecule.

Geometry Optimization: This process identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular geometry. For 2-Naphthaleneethanol (B72309), 2-methanesulfonate, this would involve calculating bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface.

Conformational Analysis: Molecules with rotatable bonds, such as the ethanol-methanesulfonate side chain in this compound, can exist in multiple conformations. A systematic search or stochastic sampling would be performed to identify different low-energy conformers.

Energetic Landscapes: The relative energies of these conformers would be calculated to construct a potential energy surface. This landscape reveals the most stable conformer(s) and the energy barriers for converting between them, which is crucial for understanding the molecule's flexibility and predominant shapes.

FMO theory is a key concept for predicting chemical reactivity.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electron Density Analysis: Mapping the electron density onto the molecular structure helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information, often visualized through electrostatic potential maps, would predict where the molecule is most likely to interact with other reagents.

Reaction Pathway Modeling and Transition State Locating

Computational methods can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism.

Once a transition state (the highest energy point along the reaction path) is located, an IRC calculation is performed. This calculation traces the reaction pathway from the transition state forward to the products and backward to the reactants, confirming that the identified transition state correctly connects the intended species.

Reactions are typically carried out in a solvent. Computational solvation models (both implicit and explicit) would be used to simulate the effect of the solvent on the reactivity of 2-Naphthaleneethanol, 2-methanesulfonate. The solvent can stabilize reactants, products, and transition states differently, significantly altering reaction rates and pathways.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics is excellent for electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational dynamics in solution and how it interacts with solvent molecules or other solutes through forces like van der Waals interactions and hydrogen bonding.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Naphthalene (B1677914) Methanesulfonate (B1217627) Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). While QSAR is primarily focused on predicting the biological effects of chemical substances, QSPR aims to predict various physical and chemical properties such as boiling point, solubility, and reactivity. In the context of naphthalene methanesulfonate derivatives, including this compound, QSPR studies can provide valuable insights into their behavior and characteristics, aiding in the design of molecules with specific desired properties for various applications, excluding biological ones.

The core principle of QSPR is that the physicochemical properties of a chemical are determined by its molecular structure. By quantifying structural features, known as molecular descriptors, it is possible to create predictive models. These descriptors can be categorized into several types:

Constitutional descriptors: These are the simplest descriptors and reflect the molecular composition of a compound, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These are numerical values that describe the atomic connectivity in the molecule, such as the Wiener index and the Randić index.

Geometrical descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and include information about molecular size and shape.

Quantum-chemical descriptors: These are obtained from quantum chemical calculations and describe the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and partial charges.

A QSPR model is developed by calculating a set of descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to find a correlation between these descriptors and an experimentally determined property.

While specific QSPR studies on this compound are not extensively documented in publicly available literature, research on related naphthalene derivatives provides a framework for how such studies would be conducted. For instance, studies on methylated naphthalenes have successfully estimated various physicochemical properties. nih.gov These estimations are based on correlations between chromatographic retention indices and properties like aqueous solubility (Sw,L), octanol-water partition coefficient (Kow), vapor pressure (Pv,L), and Henry's law constant (Hc). nih.gov

The following interactive table illustrates the kind of data that would be generated in a QSPR study of naphthalene derivatives, showing a hypothetical relationship between structural descriptors and a physicochemical property.

| Naphthalene Derivative | Molecular Weight (g/mol) | LogP (Octanol-Water Partition Coefficient) | Polar Surface Area (Ų) | Predicted Aqueous Solubility (logS) |

|---|---|---|---|---|

| 2-Naphthaleneethanol | 172.22 | 2.35 | 20.23 | -2.80 |

| This compound | 250.31 | 2.15 | 65.63 | -3.10 |

| 1-Naphthalenemethanol, 1-methanesulfonate | 250.31 | 2.10 | 65.63 | -3.15 |

| 2-(2-Naphthyl)propan-1-ol, methanesulfonate | 264.34 | 2.55 | 65.63 | -3.50 |

This table contains hypothetical data for illustrative purposes.

In a QSPR study of naphthalene methanesulfonate derivatives, descriptors would be selected to capture the electronic and steric influences of the methanesulfonate group and any other substituents on the naphthalene ring. For example, the electronegativity of the sulfonate group would significantly impact the electron distribution in the naphthalene system, which could be quantified by quantum-chemical descriptors. The size and conformation of the substituents would be captured by geometrical descriptors.

Furthermore, QSPR models have been developed for other classes of naphthalene derivatives to predict properties like the 13C NMR chemical shifts. nih.gov In one such study, descriptors derived from bidimensional images of the molecules were used in conjunction with principal component analysis and artificial neural networks to create a predictive model with a high correlation coefficient (R² ≥ 0.922). nih.gov This demonstrates the potential of QSPR to accurately predict complex physicochemical properties of naphthalene-based compounds.

The development of robust QSPR models for naphthalene methanesulfonate derivatives would be beneficial for several reasons. It would allow for the rapid screening of virtual libraries of compounds to identify candidates with desired properties, reducing the need for extensive experimental synthesis and testing. Additionally, these models can provide a deeper understanding of the structure-property relationships within this class of compounds, guiding the rational design of new molecules for specific applications in materials science and industrial chemistry.

Environmental Fate and Degradation Pathways of Naphthalene Derived Methanesulfonates

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photodegradation, is a key process in the transformation of organic compounds in the environment, driven by the energy of sunlight. For naphthalene (B1677914) and its derivatives, this is a significant pathway for transformation in both aquatic and atmospheric systems.

In the atmosphere, naphthalene derivatives can contribute to the formation of secondary organic aerosol (SOA). researchgate.netcopernicus.org The process is initiated by reactions with atmospheric radicals, such as the hydroxyl radical (•OH). researchgate.netrsc.org While specific studies on "2-Naphthaleneethanol, 2-methanesulfonate" are not detailed in the available literature, the general mechanism for naphthalene-derived SOA involves the oxidation of the aromatic ring. rsc.org This can lead to the formation of high-molecular-weight compounds and oligomers. Subsequent exposure to UV light can cause the photodegradation of these SOA products, breaking them down into smaller molecules. rsc.org

In aquatic environments, the photocatalytic degradation of naphthalene has been observed to proceed in the presence of nanoparticles like ZnO under UV irradiation. ekb.eg Such processes are relevant in engineered water treatment systems and in natural waters containing photocatalytically active mineral surfaces.

The products of photolytic degradation depend heavily on the environmental conditions (e.g., aquatic vs. atmospheric, presence of NOx).

Atmospheric Photodegradation: Studies on SOA formed from the oxidation of naphthalene have shown that subsequent photodegradation leads to a notable change in the molecular composition of the aerosol. rsc.org Key findings from these studies include:

Particle Mass Loss: Irradiation of naphthalene-derived SOA can lead to a decrease in particle mass. For instance, a 12% mass loss was observed in one study. rsc.org

Formation of Shorter Carbon Skeleton Oligomers: High-molecular-weight compounds, such as those with 20 carbon atoms (C20), are degraded into smaller oligomers. rsc.org

Release of Volatile Products: Volatile organic compounds are released into the gas phase during the photodegradation of the aerosol particles. Identified products include formic acid and formaldehyde. rsc.org

Aquatic Photodegradation: In aqueous solutions, the photocatalytic degradation of naphthalene can yield various byproducts. In one study using GC-MS to analyze the byproducts, dibutyl phthalate (B1215562) was identified as a major intermediate. ekb.eg The degradation pathway for "this compound" would likely involve initial transformation of the naphthalene ring system, potentially leading to hydroxylated and ring-opened products, alongside any reactions of the side chain.

Chemical Hydrolysis and Solvolysis Pathways in Various pH Conditions

Sulfonate esters are known to be reactive electrophiles and can undergo nucleophilic attack, leading to cleavage of the ester bond. nih.gov The primary non-biological, chemical degradation pathway for "this compound" in aqueous environments is hydrolysis, a specific type of solvolysis where water is the nucleophile.

The hydrolysis of a sulfonate ester results in the formation of the corresponding alcohol and the sulfonic acid. For "this compound," this reaction would yield 2-naphthaleneethanol (B72309) and methanesulfonic acid.

R-O-SO₂R' + H₂O → R-OH + R'SO₃H (General Reaction)

2-Naphthylethyl-O-SO₂CH₃ + H₂O → 2-Naphthylethanol + CH₃SO₃H (Specific Reaction)

The rate of this reaction is influenced by pH and temperature. While the solvolysis rates of some simple sulfonate esters have been found not to be subject to significant acid or base catalysis, the stability of the sulfonate ester bond can be pH-dependent. acs.org For instance, the hydrolysis of 2,3-naphthalic anhydride, a different type of naphthalene derivative, exhibits a water-driven reaction between pH 1.0 and 6.0 and a base-catalyzed hydrolysis above pH 7.0. rsc.org Generally, sulfonate esters are more susceptible to cleavage under basic conditions. Steric hindrance around the ester group can increase stability. nih.gov Given its structure as a primary methanesulfonate (B1217627), "this compound" is expected to be susceptible to hydrolysis under environmental conditions.

Biodegradation Pathways: Microbial Transformation and Metabolite Identification

Biodegradation by microorganisms is a critical pathway for the removal of naphthalene and its derivatives from the environment. nih.govethz.ch These compounds can serve as sources of carbon and energy for various bacteria and fungi. nih.govd-nb.info While "this compound" is a xenobiotic compound and may show resistance to degradation, pathways can be inferred from studies on related naphthalene sulfonates. nih.gov

The microbial degradation of this compound would likely proceed via two main routes:

Cleavage of the Methanesulfonate Ester: Enzymatic hydrolysis of the ester bond would release 2-naphthaleneethanol and methanesulfonic acid. The released 2-naphthaleneethanol would then be subject to degradation pathways for naphthalene derivatives.

Degradation of the Naphthalene Ring System: Bacteria, particularly species of Pseudomonas, are known to degrade naphthalene. nih.govmdpi.com The process is typically initiated by a multicomponent enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme catalyzes the oxidation of one of the aromatic rings to produce (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov This intermediate is then further metabolized through a series of enzymatic steps, leading to ring cleavage and eventual mineralization to CO₂ and water. Key intermediates in this pathway often include 1,2-dihydroxynaphthalene and salicylate. nih.govmdpi.com

For sulfonated naphthalenes, bacteria can initiate metabolism through dihydroxylation of the aromatic ring, which is followed by the spontaneous elimination of the sulfite (B76179) group. nih.gov Another observed mechanism involves the oxygenolytic cleavage of the C-S bond, where naphthalenesulfonates are used as a sulfur source for microbial growth, converting the compound to its corresponding naphthol. d-nb.info For example, Pseudomonas sp. strain S-313 converts 2-naphthalenesulfonic acid to 2-naphthol. d-nb.info

Fungi, such as the white-rot fungus Pleurotus ostreatus, have also been shown to degrade 2-naphthalene sulfonic acid polymers, indicating the broad enzymatic capabilities of microorganisms to transform these compounds. researchgate.net

Sorption and Transport Phenomena in Environmental Matrices

The movement and distribution of "this compound" in the environment are controlled by its sorption to soil, sediment, and other particles. Sorption influences its bioavailability for degradation and its mobility in groundwater and surface water.

The sorption behavior is dictated by the compound's physicochemical properties. The naphthalene moiety imparts significant hydrophobicity, promoting sorption to organic matter in soil and sediment.

Sorption to Soil Organic Matter: Humic acids, a major component of soil organic matter, are key sorbents for naphthalene and its derivatives. nih.gov The sorption is often nonlinear and increases with the aromaticity of the humic acid. nih.gov This interaction is primarily driven by hydrophobic or van der Waals forces.

Influence of Environmental Factors: Soil solution chemistry affects sorption. Studies on naphthalene have shown that higher ionic strength in the soil solution can increase sorption and retardation, potentially due to enhanced aggregation of the soil particles. nih.gov

Transport Behavior: In soil, the transport of naphthalene can be subject to nonequilibrium conditions, meaning that sorption and desorption processes may not be instantaneous, especially in aggregated soils and at higher water flow velocities. nih.gov This can lead to "tailing" in breakthrough curves, where the contaminant persists in the effluent for an extended period.

The presence of the polar ethanol (B145695) and methanesulfonate groups in "this compound" would likely increase its water solubility compared to unsubstituted naphthalene, potentially reducing its sorption coefficient (Kd) or organic carbon-normalized sorption coefficient (Koc). However, the dominant hydrophobic character of the naphthalene ring system suggests that sorption to organic matter will still be a significant process governing its environmental transport.

Recent research has also highlighted the role of microplastics as a sorbent for naphthalene derivatives in aquatic systems. nih.gov The adsorption behavior depends on the polarity of the compound, with nonpolar derivatives like naphthalene fitting a Freundlich isotherm and more polar derivatives like α-naphthol fitting a Langmuir model on high-density polyethylene (B3416737) microplastics. nih.gov

Interactive Data Table: Sorption Parameters for Naphthalene on Environmental Sorbents

The following table summarizes sorption parameters for naphthalene from batch and column studies, illustrating the influence of experimental conditions.

| Sorbent/Study Type | Ionic Strength (M) | Flow Velocity (cm h⁻¹) | Freundlich Coeff. (K_f) | Freundlich Exp. (n) | Reference |

| Aggregated Soil (Batch) | 0.03 | N/A | 7.8 | 0.80 | nih.gov |

| Aggregated Soil (Batch) | 1.5 | N/A | 13.7 | 0.68 | nih.gov |

| Aggregated Soil (Column) | 0.03 | 12 | 7.9 | 0.85 | nih.gov |

| Aggregated Soil (Column) | 1.5 | 12 | 9.9 | 0.73 | nih.gov |

Future Research Directions and Unexplored Avenues in 2 Naphthaleneethanol, 2 Methanesulfonate Chemistry

Development of Novel Synthetic Methodologies Employing Flow Chemistry and Microreactor Technologies

The synthesis of sulfonate esters, including methanesulfonates, can be significantly enhanced through the application of flow chemistry and microreactor technologies. acs.orgresearchgate.netacs.org These approaches offer superior control over reaction parameters compared to traditional batch processes, which is particularly advantageous for reactions that are highly exothermic or rapid. researchgate.netneuroquantology.com The use of falling film microreactors, for instance, has been shown to dramatically improve mass and heat transfer in sulfonation reactions. researchgate.net

Future research could focus on developing a continuous-flow synthesis for 2-Naphthaleneethanol (B72309), 2-methanesulfonate. This would involve the reaction of 2-naphthaleneethanol with a sulfonating agent, such as methanesulfonyl chloride, within a microreactor system. Such a setup would allow for precise temperature control, rapid mixing, and shorter reaction times, potentially leading to higher yields and purity of the final product. neuroquantology.comresearchgate.net The scalability and enhanced safety profile of flow systems would also be beneficial for the industrial production of this and related compounds. neuroquantology.com

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio for efficient heat exchange |

| Mass Transfer | Dependent on stirring efficiency | Enhanced by short diffusion distances and efficient mixing |

| Reaction Time | Typically hours | Potentially minutes |

| Safety | Risk of thermal runaway with exothermic reactions | Minimized reaction volume enhances safety |

| Scalability | Often requires process redesign | Achieved by numbering-up or longer run times |

Integration into Advanced Catalytic Systems for Stereoselective Transformations

The naphthalene (B1677914) moiety is a key component in many chiral ligands and catalysts used in asymmetric synthesis. princeton.eduprinceton.edufrontiersin.org Research has demonstrated the utility of molybdenum and rhodium catalysts for the asymmetric hydrogenation of naphthalenes, highlighting the potential for stereoselective transformations of the aromatic core. princeton.eduprinceton.edu Furthermore, the development of methods for the regioselective functionalization of naphthalene derivatives is an active area of research, with various catalytic systems being explored. researchgate.netrsc.org

A significant unexplored avenue for 2-Naphthaleneethanol, 2-methanesulfonate lies in its use as a substrate in stereoselective catalytic reactions. The methanesulfonate (B1217627) group is an excellent leaving group, making the ethyl side chain susceptible to nucleophilic substitution. Future research could explore the development of chiral catalysts that can mediate the stereoselective displacement of the methanesulfonate group, leading to the synthesis of enantiomerically pure naphthalene derivatives.

Moreover, the naphthalene ring itself can be a target for asymmetric dearomatization reactions, a powerful strategy for the construction of complex polycyclic compounds. rsc.orgdntb.gov.ua Catalytic systems could be designed to effect stereoselective cyclization reactions involving the side chain and the naphthalene core, using the methanesulfonate as a reactive handle.

| Catalytic Approach | Potential Application for this compound | Desired Outcome |

| Asymmetric Hydrogenation | Stereoselective reduction of one of the naphthalene rings | Access to chiral tetralin or decalin derivatives |

| Stereoselective Cross-Coupling | Displacement of the methanesulfonate by a nucleophile using a chiral catalyst | Synthesis of enantiomerically enriched 2-substituted ethylnaphthalenes |

| Asymmetric Dearomatization | Intramolecular cyclization involving the side chain and the naphthalene core | Construction of novel polycyclic architectures with high stereocontrol |

Exploration as a Precursor for Smart Materials and Responsive Systems

Naphthalene derivatives are widely utilized in materials science due to their unique optical and electronic properties. oled-intermediates.com They are integral components of conductive polymers, where they can act as dopants to enhance electrical conductivity and thermal stability. nbinno.com Naphthalene-containing polymers are also being investigated for applications in organic batteries and as materials with tunable properties such as high glass transition temperatures. google.comacs.org The ability of naphthalene units to participate in π-π stacking interactions is a key feature in the formation of supramolecular polymers and hydrogels. rsc.orgresearchgate.net

This compound is a promising precursor for the synthesis of novel smart materials and responsive systems. The reactive methanesulfonate group can serve as a point of polymerization or for grafting onto other polymer backbones. This could lead to the development of new naphthalene-containing polymers with tailored properties. For example, polymers incorporating this unit could exhibit fluorescence that is responsive to their environment, making them suitable for use in sensors.

Furthermore, the naphthalene core can be functionalized to create responsive systems. For instance, the introduction of specific functional groups could lead to materials that change their properties in response to stimuli such as light, pH, or the presence of specific analytes. The use of naphthalene derivatives in aqueous flow batteries also suggests that materials derived from this compound could have applications in energy storage. researchgate.net

| Material Type | Potential Role of this compound | Potential Application |

| Conductive Polymers | As a monomer or dopant precursor | Advanced electronics, sensors |

| Responsive Hydrogels | As a cross-linking agent or functional monomer | Drug delivery, tissue engineering |

| Organic Batteries | Precursor to redox-active polymers | Grid-scale energy storage |

| Fluorescent Sensors | Building block for polymers with environmentally sensitive fluorescence | Chemical and biological sensing |

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The versatility of naphthalene derivatives makes them ideal candidates for interdisciplinary research. Their ability to interact with biological systems has led to their use in pharmaceuticals and as fluorescent probes for biomolecules. rasayanjournal.co.innbinno.com The supramolecular chemistry of naphthalene derivatives, including their ability to bind to DNA, opens up avenues in chemical biology and nanotechnology. bohrium.com

Future interdisciplinary research involving this compound could bridge the gap between materials science and biology. For example, responsive polymers derived from this compound could be designed for targeted drug delivery, releasing a therapeutic agent in response to specific biological cues. The fluorescent properties of the naphthalene core could be harnessed to create probes for imaging biological processes.

In the realm of sustainable chemistry, research could focus on using this compound as a building block for recyclable polymers or materials derived from renewable feedstocks. The integration of catalytic methods with flow chemistry for the synthesis and functionalization of this compound also represents a significant interdisciplinary challenge at the intersection of synthetic chemistry and chemical engineering.

| Interdisciplinary Field | Potential Research Focus with this compound |

| Chemical Biology | Development of fluorescent probes for cellular imaging |

| Medicinal Chemistry | Synthesis of novel bioactive compounds via substitution of the methanesulfonate |

| Supramolecular Chemistry | Design of self-assembling systems for nanotechnology applications |

| Green Chemistry | Use as a monomer for the synthesis of sustainable and recyclable polymers |

Q & A

Q. What analytical techniques are most reliable for characterizing the structural integrity of 2-Naphthaleneethanol, 2-methanesulfonate?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use HP-5MS or CP-Sil 5 CB columns (30 m length, 0.25 mm ID) with helium carrier gas (1.0 mL/min flow rate). Programmed temperature gradients (e.g., 50°C to 300°C at 10°C/min) can resolve isomers and detect impurities .

- Infrared Spectroscopy (IR): Analyze functional groups (e.g., hydroxyl, sulfonate) using transmission-mode IR with 4 cm⁻¹ resolution. Compare peaks to reference spectra in public domain databases .

- Stereochemical Confirmation: Employ nuclear magnetic resonance (NMR) to verify stereoisomerism, particularly for decahydronaphthalene derivatives, using deuterated solvents and 2D correlation spectroscopy (COSY) .

Q. How can researchers optimize synthesis protocols to minimize byproducts in 2-Naphthaleneethanol derivatives?

Methodological Answer:

- Reaction Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonate group reactivity while avoiding side reactions with hydroxyl groups.

- Temperature Control: Maintain reactions below 80°C to prevent thermal degradation of methanesulfonate esters.

- Purification: Employ silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization in ethanol/water mixtures to isolate high-purity fractions. Validate purity via GC retention time alignment with NIST reference data .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicological data for 2-Naphthaleneethanol derivatives?

Methodological Answer:

- Bias Risk Assessment: Apply the ATSDR framework (Table B-1) to evaluate study design, including species (human vs. rodent), exposure routes (oral, inhalation), and health outcomes (e.g., hepatic/renal effects). Prioritize studies with High Initial Confidence (e.g., controlled dosing, validated biomarkers) .

- Mechanistic Reconciliation: Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) across species. For example, rodent nasal epithelium may metabolize naphthalene derivatives differently than human liver microsomes, leading to divergent toxicity profiles .

- Meta-Analysis: Use PRISMA guidelines to aggregate data from peer-reviewed studies (2005–2025), excluding non-peer-reviewed sources unless validated by three independent experts .

Q. How should researchers design in vivo studies to assess the toxicokinetics of this compound?

Methodological Answer:

- Exposure Routes: Follow ATSDR inclusion criteria (Table B-1):

- Oral: Administer via gavage in corn oil at 10–100 mg/kg body weight.

- Inhalation: Use whole-body exposure chambers with aerosolized compound (0.1–5 mg/m³).

- Biomonitoring: Collect blood/serum at 0.5, 2, 6, and 24 hours post-exposure to quantify parent compound and metabolites (e.g., sulfonated conjugates) via LC-MS/MS .

- Endpoints: Monitor systemic effects (hepatic enzymes, creatinine clearance) and histopathology (lung, liver). Use negative controls (vehicle-only) and positive controls (e.g., naphthalene) .

Q. What computational methods predict environmental partitioning of this compound?

Methodological Answer:

- QSPR Modeling: Use molecular descriptors (logP, polar surface area) to estimate soil adsorption coefficients (Koc) and biodegradation half-lives. Validate against experimental data for methylnaphthalenes (e.g., 2-methylnaphthalene logP = 3.86) .

- Fugacity Modeling: Apply Level III fugacity models to simulate air-water-soil partitioning. Inputs include vapor pressure (estimated via EPI Suite) and solubility (experimentally derived from shake-flask methods) .

Q. How are conflicting spectroscopic data for stereoisomers addressed in structural elucidation?

Methodological Answer:

- Chiral Chromatography: Use Chiralcel OD-H columns with n-hexane/isopropanol (90:10) to resolve enantiomers (e.g., (+)-β-Costol vs. (-)-α-Costol). Compare retention times to optically pure standards .

- Crystallography: Grow single crystals in ethyl acetate/hexane and perform X-ray diffraction to confirm absolute configuration (R/S descriptors). Cross-validate with calculated vs. observed NMR chemical shifts .

Q. What criteria determine the relevance of non-peer-reviewed studies in hazard assessment?

Methodological Answer:

- Expert Validation: Non-peer-reviewed studies must undergo review by three ATSDR-selected experts to assess methodological rigor (e.g., dose-response consistency, statistical power). Studies with Low Initial Confidence (e.g., unclear exposure quantification) are excluded unless critical for MRL derivation .

- Data Gap Analysis: Prioritize studies addressing underrepresented endpoints (e.g., dermal effects) or susceptible populations (e.g., pediatric metabolic pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.